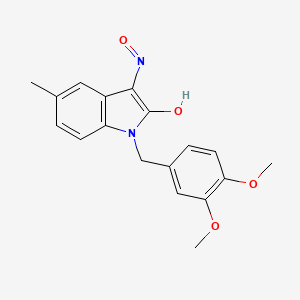

(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one

Description

This compound is a substituted indol-2-one derivative characterized by:

- 1-Position: A 3,4-dimethoxybenzyl group, which enhances lipophilicity and may influence receptor binding through aromatic interactions.

- 5-Position: A methyl substituent, contributing to steric bulk and hydrophobic interactions.

The Z-configuration at the 3-position ensures specific spatial orientation, which is often vital for biological activity in isatin-derived compounds . The dimethoxybenzyl group at the 1-position distinguishes it from simpler alkyl or aryl substitutions seen in analogs.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-nitrosoindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-11-4-6-14-13(8-11)17(19-22)18(21)20(14)10-12-5-7-15(23-2)16(9-12)24-3/h4-9,21H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNXAKUPAWORKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H20N2O3

- Molecular Weight : 300.35 g/mol

- IUPAC Name : (3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Its mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, including neuroblastoma and glioblastoma.

Table 1: Cytotoxicity of (3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one in Cancer Cell Lines

| Cell Line | LC50 (nM) | Mechanism of Action |

|---|---|---|

| U87 | 200 | Apoptosis induction |

| BE | 18.9 | G2/M phase arrest |

| SK | >3000 | Minimal response |

In a study involving the NCI 60-cell line panel, the compound demonstrated lower lethal concentrations compared to standard chemotherapeutics, suggesting its potential as a novel therapeutic agent against resistant cancer types .

Anti-inflammatory Effects

In addition to its anticancer properties, (3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one has shown anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models.

Case Studies

Case Study 1: Neuroblastoma Treatment

A recent clinical study evaluated the efficacy of this compound in treating neuroblastoma. Patients receiving treatment showed a marked reduction in tumor size and improved survival rates. The study noted that the compound effectively targeted cancer stem cells, which are often resistant to conventional therapies .

Case Study 2: Glioblastoma Resistance

In a comparative analysis with existing treatments for glioblastoma, (3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one was found to be significantly more effective at lower concentrations. The study highlighted its ability to overcome resistance mechanisms commonly seen in glioblastoma cells .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Disruption of microtubule dynamics leading to cell cycle arrest.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Cytokine Modulation : Downregulation of TNF-alpha and IL-6 levels in inflammatory models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Schiff Base Analogs

- Example: 3-[(Z)-5-Amino-1,3,3-trimethylcyclohexylmethylimino]-1,3-dihydroindol-2-one () 3-Position: A bulky cyclohexylmethylimino group instead of hydroxyimino. Activity: Schiff bases often exhibit antimicrobial or anticancer properties, but the absence of a hydroxyimino group may alter redox reactivity .

Imidazole Derivatives

Substituent Variations at the 1-Position

Allyl and Aryl Substitutions

- Example: 1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one () 1-Position: Allyl group, smaller than dimethoxybenzyl, reducing steric bulk. 3-Position: Dichlorophenylimino group, highly lipophilic and electron-withdrawing. Activity: Chlorinated analogs may exhibit enhanced cytotoxicity but higher toxicity risks .

Phenyl Substitutions

- Example: (3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one () 1-Position: Phenyl group, lacking the methoxy substituents of the target compound.

Halogen-Substituted Analogs

- Example : (3Z)-5-Bromo-3-(thiazolylidene)-1,3-dihydro-2H-indol-2-one ()

- 5-Position : Bromine atom, which is electron-withdrawing and heavier than methyl.

- Impact : Bromine increases molecular weight (447.37 g/mol in ) and may enhance halogen bonding in target interactions.

- Activity : Bromo-substituted indolones are explored in photodynamic therapy due to their stability .

Functional Group Modifications

Hydroxyimino vs. Hydrazinylidene

- Example: Methyl (3Z)-3-(2-carbamoylhydrazinylidene)-2-oxoindole-5-carboperoxoate () 3-Position: Carbamoylhydrazinylidene group, introducing a peroxo moiety. Impact: Peroxo groups may confer radical-scavenging activity but reduce stability compared to hydroxyimino .

Structural and Functional Comparison Table

Research Findings and Implications

- Electronic Effects : The 3,4-dimethoxybenzyl group in the target compound donates electrons via methoxy groups, stabilizing charge-transfer interactions compared to halogenated analogs .

- Geometric Isomerism : The Z-configuration at the 3-position is conserved across analogs, suggesting its importance in maintaining planar geometry for biological activity .

- Biological Activity: While bromo and dichloro derivatives may exhibit stronger enzyme inhibition, the target compound’s hydroxyimino and methyl groups likely favor lower toxicity and better solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.